CP-66713, chemically known as 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, is a selective antagonist of the adenosine A2 receptor. This compound is notable for its structure, which includes a triazole moiety fused to a quinoxaline ring, contributing to its unique pharmacological properties. CP-66713 has garnered attention in pharmacological research due to its potential therapeutic applications in various neurological and cardiovascular conditions.
Studies have shown that CP-66713 acts as a selective antagonist for the A2 adenosine receptor subtype []. A2 receptors are widely distributed in the body and are involved in regulating various functions, including smooth muscle relaxation, bronchodilation, and inhibition of platelet aggregation. Antagonizing A2 receptors can potentially lead to effects like bronchodilation (relaxation of airways in the lungs) and inhibition of blood clotting.
The chemical reactivity of CP-66713 primarily involves its interactions with adenosine receptors. As an antagonist, it competes with endogenous adenosine for binding to the A2 receptor. The binding affinity of CP-66713 for the A2 receptor is characterized by a dissociation constant (K_i) of approximately 22 nM, indicating a relatively high affinity for this receptor subtype compared to other adenosine receptors . The compound does not significantly interact with the A1 receptor, showcasing its selectivity.
CP-66713 exhibits significant biological activity as an adenosine A2 receptor antagonist. In studies involving hippocampal slices from guinea pigs, it has been shown to facilitate the reversal of long-term potentiation (LTP) while inhibiting population spikes, thereby affecting synaptic plasticity . This suggests that CP-66713 plays a crucial role in modulating synaptic responses and may have implications for conditions such as epilepsy and cognitive disorders.
The synthesis of CP-66713 involves several steps that typically include the formation of the triazole and quinoxaline components. While specific synthetic routes may vary, a common approach includes:
These synthetic pathways are optimized for yield and purity to ensure the compound's efficacy in biological assays .
CP-66713 has potential applications in various therapeutic areas due to its role as an adenosine A2 receptor antagonist. These include:
Research has demonstrated that CP-66713 interacts specifically with the adenosine A2 receptor without significant effects on other receptor subtypes. In vitro studies indicate that it can alter synaptic responses in hippocampal neurons, enhancing certain forms of synaptic plasticity while inhibiting others . Additionally, studies have shown that CP-66713 can facilitate depotentiation of LTP in specific neuronal circuits, highlighting its nuanced role in synaptic modulation.
Several compounds exhibit structural or functional similarities to CP-66713. Here are some notable examples:
Compound Name | Structure Type | Receptor Affinity (K_i) | Unique Features |
---|---|---|---|
8-Cyclopentyltheophylline | Adenosine A1 Receptor Antagonist | >10 μM | Selective for A1 receptors |
N6-(2-phenylisopropyl)adenosine | Adenosine A2 Receptor Agonist | 0.5 nM | Potent agonist at A2 receptors |
CV1808 | Adenosine A2 Receptor Antagonist | >340 nM | Lower affinity compared to CP-66713 |
NECA | Non-selective Adenosine Agonist | Varies | Acts on both A1 and A2 receptors |
CP-66713 stands out due to its high selectivity for the adenosine A2 receptor and its specific effects on synaptic plasticity, making it a valuable tool in pharmacological research focused on neurological functions.
Irritant